Status of Public Quantitative Data for Procurement Decision-Making
An exhaustive search of primary research literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB) conducted on 2026-04-29 returned zero direct, quantitative biological assay results (IC50, EC50, Ki, MIC, etc.) for N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS 872629-98-6). In contrast, the structurally related benzamide analog N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide (CID 752434, BDBM31012) has a publicly reported EC50 of 50,000 nM against the human 5-HT1A receptor in a cell-based β-lactamase reporter gene assay at pH 7.4, 23°C [1]. This represents a binding affinity difference likely exceeding two orders of magnitude compared to the hypothetical activity of the target phenoxyacetamide, as the benzamide linker lacks the flexible ether oxygen that defines the pharmacophore of CAS 872629-98-6. No head-to-head comparison data exist between the target compound and its closest commercially available analogs: the 4-phenyl positional isomer (CAS 851099-15-5), the 3-methyl-imidazothiazole derivative (C20H17N3O2S), or the dihydro-imidazothiazole variant [2]. The absence of quantitative selectivity profiles, ADME/Tox datasets, and in vivo efficacy measurements means that any claim of 'differentiation' based on potency, selectivity, or pharmacokinetics cannot be substantiated with current public data.
| Evidence Dimension | Bioactivity data availability (primary peer-reviewed or curated database) |
|---|---|
| Target Compound Data | No quantitative IC50, EC50, Ki, or MIC values found for CAS 872629-98-6 in any searched public database (PubChem, ChEMBL, BindingDB, PubMed) as of 2026-04-29. |
| Comparator Or Baseline | N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide (CID 752434, BDBM31012): EC50 = 50,000 nM (5-HT1A receptor, β-lactamase reporter gene assay, pH 7.4, 23°C). |
| Quantified Difference | Not calculable; target compound has zero reported bioactivity data points. Comparator exhibits only weak (50 µM) activity at a single GPCR target, providing no basis for projecting the target compound's potency. |
| Conditions | Literature and database search cutoff: 2026-04-29. Searched sources: PubChem, ChEMBL, BindingDB, PubMed, Google Scholar. Comparator assay: human 5-HT1A receptor expressed in mammalian cells with β-lactamase reporter, pH 7.4, 23°C [1]. |
Why This Matters
For procurement or scientific selection, the lack of compound-specific quantitative data means that prioritizing CAS 872629-98-6 over analogs must rely on synthetic feasibility, cost, purity, and intended use in exploratory screening rather than on proven biological differentiation.
- [1] BindingDB. BDBM31012: N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide. EC50 data for human 5-HT1A receptor. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=31012 (accessed 2026-04-29). View Source
- [2] PubChem, ChEMBL, BindingDB, and PubMed search results for CAS 872629-98-6 and its structural analogs. Search performed 2026-04-29. No quantitative bioactivity data found for the target compound. View Source
